4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

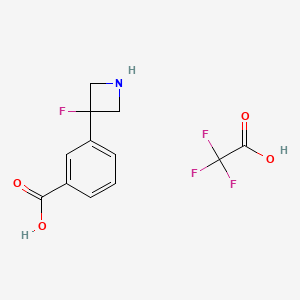

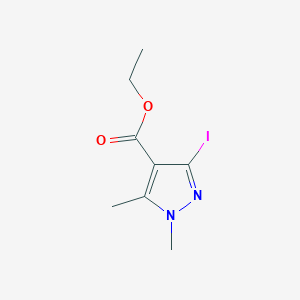

“4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of N-(thiazol-4-ylmethyl)benzenesulfonamide, which has been evaluated for fungicidal activities .

Molecular Structure Analysis

The molecular structure of “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” can be analyzed using techniques such as NMR and HRMS . These techniques provide information about the atomic connectivity and the mass of the molecule.Aplicaciones Científicas De Investigación

Pharmacological Applications

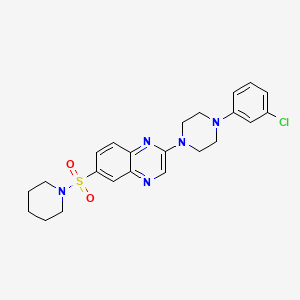

Antiproliferative Activity : Research into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including compounds related to 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, has shown significant antiproliferative activity against various tumor cell lines. These studies suggest the potential for these compounds in cancer treatment (Motavallizadeh et al., 2014).

Inhibition of Kynurenine 3-Hydroxylase : Derivatives of N-(4-phenylthiazol-2-yl)benzenesulfonamide, closely related to the compound , have been identified as potent inhibitors of kynurenine 3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is implicated in several neurodegenerative diseases. Inhibitors of this pathway could be useful in exploring treatments for such conditions (Röver et al., 1997).

Chemical Applications

Synthesis of Photodynamic Therapy Agents : A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structural analogs of 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, highlighted their high singlet oxygen quantum yield. These properties make them potential candidates for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

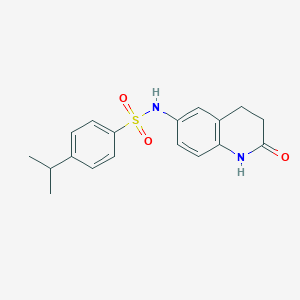

Development of Anticancer Agents : Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects. Compounds such as N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide demonstrated potent inhibitory activity against various cancer cell lines, suggesting the potential of these derivatives as lead compounds in anticancer agent development (Tsai et al., 2016).

Material Science Applications

- Copolymerization Catalysts : Palladium aryl sulfonate phosphine catalysts, including those related to 4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, have been used in the copolymerization of acrylates with ethene. This research demonstrates the utility of such compounds in the production of high molecular weight polymers, which have applications in various industrial processes (Skupov et al., 2007).

Direcciones Futuras

The future directions for research on “4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” could include further studies on its potential applications in scientific research, as well as investigations into its synthesis, properties, and mechanism of action. The development of novel thiazole derivatives with improved properties and activities is also a promising area of research .

Propiedades

IUPAC Name |

4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-23-16-7-9-17(10-8-16)25(21,22)19-12-11-15-13-24-18(20-15)14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBJXNGZHCFYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2668848.png)

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2668857.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2668858.png)

![2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2668860.png)

![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)